

Application Notes and Protocols for MK-3903, a Potent AMPK Activator

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Compound of Interest

Compound Name: MK-3903

Cat. No.: B609089

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Introduction

MK-3903 is a potent and selective direct allosteric activator of AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis.[1][2][3][4] As a key sensor of the cell's energy status, AMPK activation can influence a wide array of metabolic processes, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes. This document provides detailed in vitro assay protocols to characterize the activity of **MK-3903** and similar compounds.

Mechanism of Action

MK-3903 directly binds to the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits, inducing a conformational change that leads to its activation. This allosteric activation mechanism is independent of the canonical pathway that involves an increase in the cellular AMP/ATP ratio. Activated AMPK proceeds to phosphorylate a multitude of downstream targets, effectively switching on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

Quantitative Data Summary

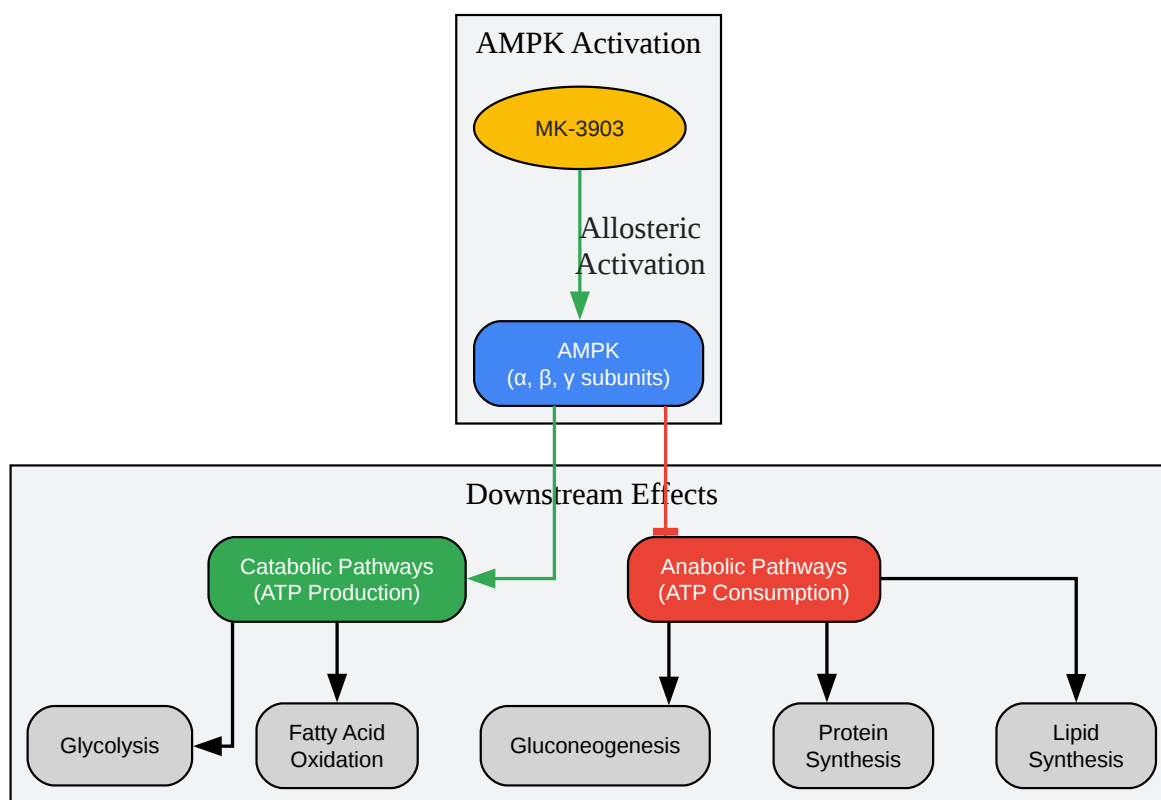
The following table summarizes the in vitro potency of **MK-3903** against various human AMPK isoforms.

AMPK Isoform Complex	EC50 (nM)	Maximal Activation (%)
$\alpha 1\beta 1\gamma 1$	8	>50
Other 9 pAMPK complexes	8 - 40	>50
pAMPK5	-	36 (partial activation)
pAMPK6	-	No activation

Data sourced from publicly available research.[\[1\]](#)

Signaling Pathway

The diagram below illustrates the central role of AMPK in cellular energy regulation and the downstream effects of its activation by compounds like **MK-3903**.

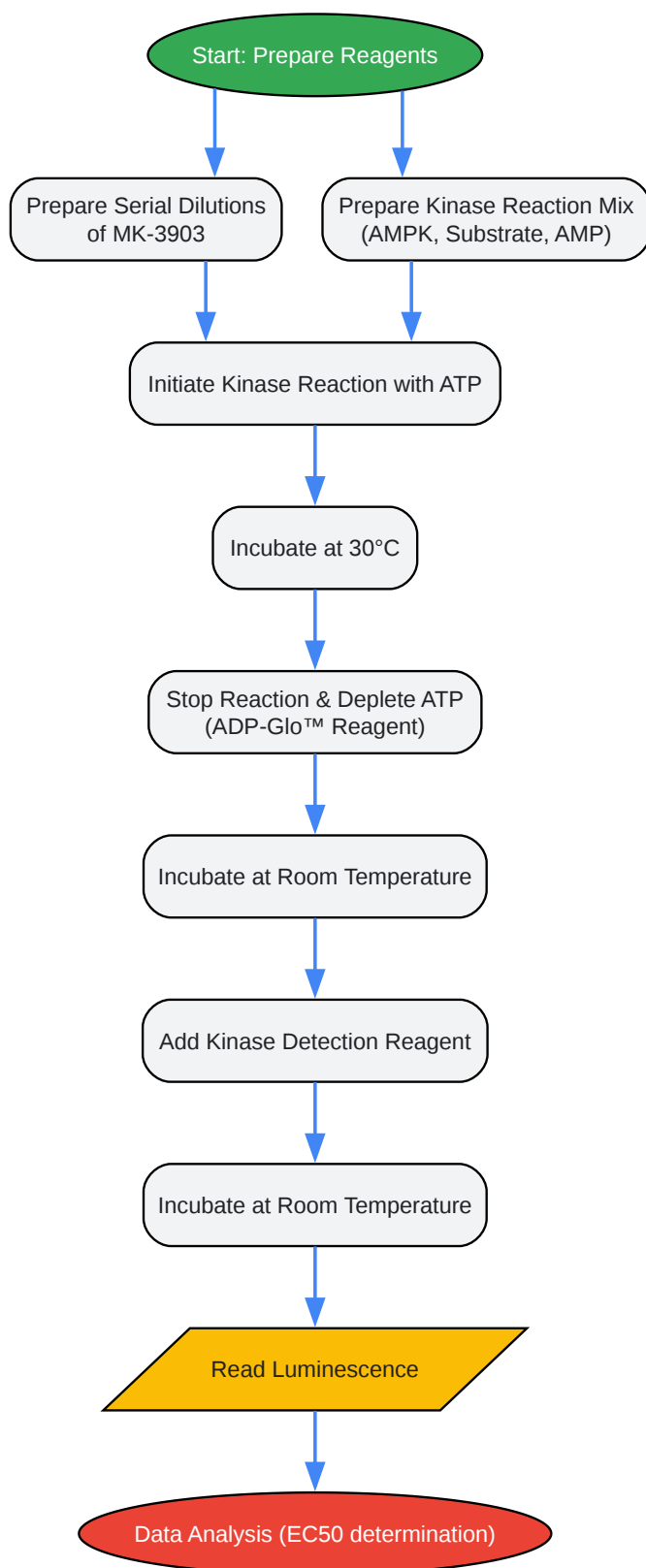


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Caption: AMPK signaling pathway activated by **MK-3903**.

Experimental Workflow: In Vitro AMPK Activation Assay

The following diagram outlines the major steps for determining the in vitro activity of **MK-3903** using a luminescence-based kinase assay.



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Caption: Workflow for the in vitro AMPK activation assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for AMPK Activation

This protocol is adapted for the characterization of **MK-3903** as an AMPK activator using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

I. Materials and Reagents

- Enzyme: Recombinant human AMPK ($\alpha 1/\beta 1/\gamma 1$ complex)
- Substrate: SAMStide peptide (HMRSAMSGHLHLVKRR)
- Compound: **MK-3903**
- Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101)
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
 - Ultra Pure ATP
 - ADP
- Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μ M DTT)
- Activator (optional control): AMP
- Solvent: Dimethyl sulfoxide (DMSO)
- Plates: White, opaque 384-well assay plates
- Instrumentation: Luminometer

II. Reagent Preparation

- **MK-3903** Stock Solution: Prepare a 10 mM stock solution of **MK-3903** in 100% DMSO.
- Compound Dilution Series: Perform serial dilutions of the **MK-3903** stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). Further dilute these in Kinase Reaction Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., $\leq 1\%$).
- ATP Solution: Prepare a working solution of ATP in Kinase Reaction Buffer at twice the desired final concentration. The optimal ATP concentration should be at or near the K_m for the specific AMPK isoform being tested.
- Kinase/Substrate Mix: Prepare a master mix containing the AMPK enzyme and the SAMStide substrate in Kinase Reaction Buffer. The final concentration of each component should be optimized for the assay.
- ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

III. Assay Procedure

- Compound Addition: Add 2.5 μL of the diluted **MK-3903** solutions or vehicle control (DMSO in Kinase Reaction Buffer) to the wells of a 384-well plate.
- Kinase/Substrate Addition: Add 2.5 μL of the Kinase/Substrate mix to each well.
- Initiation of Kinase Reaction: Add 5 μL of the ATP working solution to each well to start the reaction. The total reaction volume is 10 μL .
- Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.
- Stopping the Reaction: Add 10 μL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubation: Incubate the plate at room temperature for 40 minutes.
- Signal Generation: Add 20 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

- Incubation: Incubate the plate at room temperature for 30-60 minutes.
- Measurement: Measure the luminescence of each well using a plate-reading luminometer.

IV. Data Analysis

- Subtract the background luminescence (wells with no enzyme) from all experimental wells.
- Normalize the data by setting the vehicle control (no **MK-3903**) as 0% activation and a positive control (e.g., a saturating concentration of a known activator or AMP) as 100% activation.
- Plot the normalized data as a function of the logarithm of the **MK-3903** concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for **MK-3903**.

Disclaimer: This protocol is a general guideline. Researchers should optimize assay conditions, including enzyme and substrate concentrations, incubation times, and ATP concentration, for their specific experimental setup. Always refer to the manufacturer's instructions for the assay kit.

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